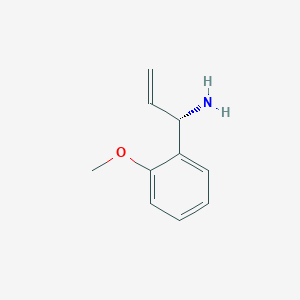

(1S)-1-(2-Methoxyphenyl)prop-2-enylamine

Description

Significance of Chiral Allylic Amines in Asymmetric Synthesis

Chiral allylic amines are highly valuable building blocks in organic synthesis due to their versatile functionality. The presence of a chiral center, an amino group, and a reactive double bond within the same molecule allows for a wide array of chemical transformations. These motifs are found in numerous biologically active natural products and pharmaceutical compounds. researchgate.netnih.gov

The synthetic utility of chiral allylic amines stems from their ability to participate in a variety of stereoselective reactions. They can serve as precursors for the synthesis of other chiral molecules, such as amino alcohols and diamines, which are themselves important components of chiral ligands and catalysts. acs.org The allylic double bond can be functionalized through various reactions, including epoxidation, dihydroxylation, and metathesis, all of which can be influenced by the existing stereocenter to achieve high levels of diastereoselectivity.

Furthermore, the amino group can be readily derivatized to form amides, sulfonamides, or other functional groups, providing a handle for further synthetic manipulations. The development of efficient methods for the enantioselective synthesis of chiral allylic amines, such as transition-metal-catalyzed allylic amination and asymmetric addition of organometallic reagents to imines, remains an active area of research. beilstein-journals.orgrsc.org

Structural Characteristics and Stereochemical Importance of (1S)-1-(2-Methoxyphenyl)prop-2-enylamine

The structure of this compound is defined by several key features that contribute to its stereochemical importance. The "(1S)" designation indicates the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group, the 2-methoxyphenyl group, the allyl group, and a hydrogen atom. This single stereocenter dictates the three-dimensional arrangement of the molecule and is the source of its chirality.

The 2-methoxyphenyl (or o-anisyl) group is an important feature. The methoxy (B1213986) group at the ortho position can influence the molecule's conformation through steric and electronic effects. It can also act as a coordinating group in metal-catalyzed reactions, potentially directing the outcome of transformations at the nearby stereocenter or the allyl group. This coordinating ability is a well-documented phenomenon in asymmetric catalysis, where ortho-substituents can enhance enantioselectivity.

The prop-2-enyl (allyl) group is a versatile functional handle. Its double bond can participate in a wide range of addition and cycloaddition reactions. The proximity of the chiral center allows for stereocontrol in these transformations, making the molecule a valuable chiral building block.

The primary amine group is a key functional group that can act as a nucleophile, a base, or a ligand for transition metals. Its presence is crucial for the molecule's potential applications in catalysis and as a chiral auxiliary.

Below is a table summarizing the key structural features of this compound.

| Feature | Description | Significance |

| Chiral Center | Carbon at position 1 with (S) configuration | Determines the molecule's stereochemistry and optical activity. |

| Amino Group | Primary amine (-NH2) at the chiral center | Acts as a nucleophile, base, and potential coordination site for metals. |

| 2-Methoxyphenyl Group | Anisole ring attached to the chiral center | Influences conformation and provides a potential coordinating oxygen atom. |

| Allyl Group | Prop-2-enyl chain | A versatile functional group for further synthetic transformations. |

Overview of Research Trajectories for this compound and Related Chiral Organometallics

While specific research on this compound is not widely published, its structural motifs suggest several promising research directions, particularly in the realm of chiral organometallics.

One of the most compelling potential applications of this amine is as a chiral ligand in asymmetric catalysis. The primary amine and the oxygen atom of the methoxy group can act as a bidentate ligand, chelating to a metal center. The chirality of the amine would then create a chiral environment around the metal, enabling enantioselective transformations. This concept has been successfully applied with similar molecules. For instance, chiral phosphine (B1218219) ligands bearing methoxyphenyl groups have been shown to be effective in various palladium-catalyzed reactions. sigmaaldrich.com

The development of organometallic complexes derived from this compound could lead to novel catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and allylic substitutions. The synthesis of such complexes would likely involve the reaction of the amine with a suitable metal precursor. researchgate.net

Another research trajectory involves the use of this chiral amine as a starting material for the synthesis of more complex chiral molecules. The versatile functionality of the allyl and amino groups allows for a variety of synthetic elaborations, making it a valuable building block for the total synthesis of natural products and pharmaceuticals.

The table below outlines potential research avenues for this class of compounds.

| Research Area | Potential Application | Rationale |

| Asymmetric Catalysis | Development of new chiral ligands for transition metals. | The bidentate N,O-ligation and inherent chirality can induce enantioselectivity in metal-catalyzed reactions. |

| Organometallic Chemistry | Synthesis and characterization of novel chiral organometallic complexes. | Exploration of the coordination chemistry and catalytic activity of complexes containing this ligand. nih.gov |

| Synthetic Organic Chemistry | Use as a chiral building block for the synthesis of complex molecules. | The multiple functional groups allow for diverse and stereocontrolled synthetic transformations. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1S)-1-(2-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m0/s1 |

InChI Key |

LHCHYYIHARJJIL-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C=C)N |

Canonical SMILES |

COC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 2 Methoxyphenyl Prop 2 Enylamine and Its Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules. For allylic amines, strategies are diverse, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries and enzymes, all aimed at controlling the three-dimensional arrangement of atoms at the newly formed stereocenter.

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to chiral amines. rsc.orgnih.gov This method avoids the need for pre-functionalized substrates often required in other synthetic approaches like allylic substitution or imine vinylation. rsc.org

Transition metals, particularly late transition metals, are effective catalysts for activating unsaturated C-C bonds toward nucleophilic attack by amines. Gold(I) and Platinum(II) complexes have emerged as powerful tools for the hydroamination of allenes and alkenes.

Gold(I) Catalysis: Cationic gold(I) complexes, often featuring bulky phosphine (B1218219) or carbene ligands, catalyze the intermolecular and intramolecular hydroamination of allenes. nih.govacs.orgelsevierpure.com For instance, chiral bis(gold) phosphine complexes can catalyze the stereoconvergent, intermolecular enantioselective hydroamination of racemic 1,3-disubstituted allenes with carbamates. nih.gov This approach is significant because it can convert a racemic starting material into a single, enantiomerically enriched product. The reaction proceeds with high regioselectivity, typically affording the branched allylic amine derivative. nih.govnih.gov Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is also an effective method for constructing chiral vinyl-substituted nitrogen heterocycles like pyrrolidines and piperidines with high enantiomeric excess (ee). acs.orgelsevierpure.com

Platinum(II) Catalysis: Platinum(II) complexes are also proficient catalysts for the hydroamination of allenes. Systems composed of a platinum(II) salt, such as (dppf)PtCl₂, and a silver salt cocatalyst can effectively promote the intermolecular hydroamination of monosubstituted allenes with secondary alkylamines. nih.govrsc.orgduke.edu These reactions generally yield allylic amines with high selectivity for the E-diastereomer. nih.govrsc.org The proposed mechanism involves the formation of a cationic platinum π-allene complex, which is then attacked by the amine nucleophile. duke.edu While highly effective for certain substrates, the development of enantioselective variants of these platinum-catalyzed intermolecular reactions remains an area of active research.

| Catalyst System | Substrate Type | Amine Source | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| (S)-MeOBIPHEP₂ / AgBF₄ | 1,3-Disubstituted Allenes | Carbamates | N-Allylic Carbamates | Up to 92% ee, dr ≥25:1 | nih.gov |

| (S)-1/AgClO₄ | N-(γ-allenyl) Carbamates | Intramolecular | 2-Vinyl Pyrrolidines | High ee | acs.org |

| (dppf)PtCl₂ / AgOTf | Monosubstituted Allenes | Secondary Alkylamines | (E)-Allylic Amines | High E-selectivity | nih.govrsc.org |

As an alternative to transition-metal catalysis, base-catalyzed hydroamination offers a more environmentally friendly and cost-effective approach. researchgate.netacs.org This methodology typically employs strong bases, such as alkali metal hydrides or organolithium reagents, to deprotonate the amine, generating a highly nucleophilic amide that can add to an unsaturated substrate. researchgate.netnih.gov

The base-mediated hydroamination of alkenes can be achieved using catalytic amounts of a strong base like potassium tert-butoxide, often in the presence of a hydrosilane. organic-chemistry.org This method is effective for aryl- and heteroatom-substituted olefins, providing β-arylamines with high regioselectivity under mild conditions. organic-chemistry.org For the synthesis of allylic amines, the hydroamination of conjugated enynes using n-BuLi as a precatalyst has been developed for intramolecular reactions, yielding allenyl-substituted pyrrolidines. nih.gov The development of enantioselective base-catalyzed hydroaminations has primarily focused on lithium-based catalysts in conjunction with chiral ligands. researchgate.net This approach facilitates the attack of nitrogen nucleophiles on the unsaturated carbon substrate by activating the multiple bond. acs.org

Controlling stereochemistry can also be achieved by temporarily incorporating a chiral entity into the reacting molecule (a chiral auxiliary) or by employing a chiral ligand in a metal-catalyzed process. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones and pseudoephedrine are classic examples widely used in asymmetric alkylations to produce precursors to chiral amines. nih.gov For instance, amides derived from pseudoephenamine can undergo highly diastereoselective alkylation reactions to form products with α-quaternary carbon centers, which can then be converted to the desired chiral amine. nih.gov Similarly, tert-butanesulfinamide has proven to be a versatile chiral auxiliary for the synthesis of chiral amines via the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines.

Chiral Ligands: In transition-metal catalysis, the use of chiral ligands is a cornerstone of asymmetric synthesis. The ligand coordinates to the metal center, creating a chiral environment that biases the reaction pathway to favor the formation of one enantiomer over the other. A wide variety of chiral ligands, such as those based on BINOL, BINAM, and chiral phosphoramidites, have been developed. rsc.orgorganic-chemistry.org For example, rhodium complexes with chiral BIPHEP-type ligands have been used for the enantioselective hydroamination of allylamines to produce enantioenriched 1,2-diamines. nih.gov Copper-catalyzed asymmetric allylic C-H amination using R-(+)-BINAM as a chiral ligand provides a direct route to chiral N-aryl allylamines. rsc.org

Diastereoselective reactions are a powerful strategy for synthesizing chiral molecules, often by reacting a prochiral substrate with a chiral reagent or by utilizing a substrate that already contains a stereocenter to influence the formation of a new one. A common approach to chiral allylic amines involves the diastereoselective addition of an allyl nucleophile to an imine bearing a chiral auxiliary. For example, the addition of allyl organometallic reagents to imines derived from chiral tert-butanesulfinimide can produce homoallylic amines with high diastereoselectivity. acs.org The resulting product can then be further elaborated, and the auxiliary removed to yield the enantiopure amine. Another strategy is the stereospecific isomerization of α-chiral allylic amines, which can be achieved using achiral base catalysts to access γ-chiral amines with excellent transfer of chirality. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite levels of enantio-, regio-, and diastereoselectivity.

Chemoenzymatic Synthesis: This approach combines enzymatic transformations with chemical steps. A common chemoenzymatic route to chiral amines involves the enzymatic resolution of a racemic mixture of amines or a precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic allylic alcohol, allowing for the easy separation of the acylated enantiomer from the unreacted one. The enantiopure alcohol can then be chemically converted to the corresponding amine. Another strategy involves the chemical synthesis of a prochiral ketone, followed by stereoselective amination using an enzyme. csic.es

Biocatalytic Pathways: Fully biocatalytic routes often employ enzyme cascades. Transaminases (ATAs) are particularly valuable for the synthesis of chiral amines as they can convert a prochiral ketone directly into an enantiopure amine using an amino donor like isopropylamine (B41738). csic.es For the synthesis of chiral alcohols, which are precursors to amines, a deracemization process can be employed. This might involve a peroxygenase to oxidize a racemic alcohol to the corresponding ketone, followed by an enantioselective reduction using an alcohol dehydrogenase (ADH) to yield the desired (R)- or (S)-alcohol. nih.govacs.org Reductive aminases are another class of enzymes that can directly N-allylate primary and secondary amines using α,β-unsaturated aldehydes, which can themselves be generated from renewable cinnamic acids via a carboxylic acid reductase, providing a sustainable route to secondary and tertiary allylic amines. nih.gov

| Enzyme Class | Transformation | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Transaminase (ATA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine | High enantioselectivity | csic.es |

| Peroxygenase / ADH | Deracemization | Racemic Alcohol | Enantiopure Alcohol | Access to both (R) and (S) enantiomers | nih.govacs.org |

| Reductive Aminase | Reductive N-allylation | α,β-Unsaturated Aldehyde | Allylic Amine | Uses renewable starting materials | nih.gov |

Asymmetric Catalytic Hydroamination

Convergent and Divergent Synthesis Routes

Convergent and divergent strategies offer powerful approaches to construct complex molecules like chiral prop-2-enylamines. These routes allow for the rapid assembly of molecular complexity and the generation of diverse analogues from common intermediates.

Multicomponent Reactions Incorporating the Prop-2-enylamine Motif

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, represent a highly atom-economical and efficient strategy for synthesizing complex amines. nih.govnih.gov The Mannich reaction, a classic example, assembles an amine, a carbonyl compound, and a carbon nucleophile to create alkylamines. nih.gov

For the synthesis of prop-2-enylamine structures, MCRs can be designed to incorporate an allyl group. For instance, a three-component reaction involving an aldehyde, an amine, and an allyl nucleophile (like allyltrimethylsilane) can generate homoallylic amines. organic-chemistry.org This approach allows for the direct installation of the prop-2-enyl motif. While direct synthesis of (1S)-1-(2-Methoxyphenyl)prop-2-enylamine via an MCR is not extensively documented, the principles can be applied by selecting 2-methoxybenzaldehyde, ammonia (B1221849) (or a protected equivalent), and a suitable allylating agent. The challenge in such reactions is achieving high enantioselectivity, often requiring the development of specific chiral catalysts or auxiliaries.

| MCR Type | Components | Product Type | Key Features |

| Imine-based | Aldehyde, Amine, Allyl Nucleophile | Homoallylic Amine | Forms C-C and C-N bonds in one pot. organic-chemistry.org |

| Mannich Reaction | Aldehyde, Amine, Carbon Nucleophile | Alkylamine | Highly efficient for building alkylamine scaffolds. nih.gov |

| Isonitrile-based | Isocyanide, other reactants | Various Heterocycles/Amides | Versatile for creating diverse molecular frameworks. nih.gov |

Functionalization of Pre-existing Chiral Scaffolds

An alternative to building the chiral center from scratch is to start with an existing, enantiomerically pure molecule and modify it. This strategy leverages the readily available "chiral pool." The catalytic enantioselective functionalization of C-H bonds in widely available achiral alkyl amines is an ideal approach for synthesizing chiral amines. researchgate.net

For a target like this compound, a potential pre-existing scaffold could be an enantiopure 1-(2-methoxyphenyl)ethanamine. The synthetic challenge then becomes the introduction of the prop-2-enyl group at the appropriate position. This could be approached through methods like the enantioselective nickel-catalyzed vinylation of 2-azaallyl anions, which has been shown to produce diverse vinyl aryl methyl amines with high enantioselectivity. researchgate.net Another strategy involves the use of two distinct Lewis acid catalysts to achieve stereoselective coupling of N-alkylamines with α,β-unsaturated compounds under redox-neutral conditions. nih.gov These advanced C-H functionalization methods allow for the direct modification of amine scaffolds, providing a convergent route to complex chiral amines. researchgate.netnih.gov

| Methodology | Starting Material Type | Key Transformation | Catalyst/Reagent Example |

| C-H Vinylation | Aryl 2-Azaallyl Anion | Nickel-catalyzed vinylation | Nickel complex with chiral ligand researchgate.net |

| C-H Functionalization | N-Alkylamine | Lewis acid-catalyzed coupling | B(C₆F₅)₃ and a chiral Lewis acid co-catalyst nih.gov |

| Radical Thiolation | 2-Azaallyl Anion | Transition-metal-free radical reaction | Disulfides researchgate.net |

Resolution Techniques for Enantiomeric Enrichment of this compound

When a synthetic route produces a racemic (50:50) mixture of enantiomers, a resolution step is necessary to isolate the desired stereoisomer. libretexts.org The most common method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated. libretexts.orglibretexts.org

For a basic compound like this compound, this is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.orgresearchgate.net This reaction forms a pair of diastereomeric salts. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt can be isolated. libretexts.org Subsequent treatment of the purified salt with a base regenerates the enantiomerically pure amine. libretexts.org The efficiency of this separation is often assessed by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee). mdpi.comonyxipca.com This classical technique remains a robust and scalable method for obtaining enantiopure amines in industrial settings. onyxipca.comgoogle.com

| Resolution Agent | Principle of Separation | Analysis Method | Key Advantage |

| Chiral Carboxylic Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities. libretexts.org | Fractional Crystallization | Scalable and cost-effective for large-scale production. onyxipca.com |

| Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral HPLC column. mdpi.com | Chiral HPLC | Analytical and preparative scale separation with high precision. |

| Enzymatic Kinetic Resolution | Enzymes selectively react with one enantiomer, allowing separation. google.com | HPLC, Spectroscopy | High selectivity under mild conditions. |

Advanced Amination Techniques Relevant to Prop-2-enylamine Structures

Directly forming the carbon-nitrogen bond is a fundamental step in amine synthesis. Advanced amination techniques offer catalytic and highly selective methods to construct prop-2-enylamine frameworks.

Alkene Amination and Reductive Amination Protocols

Alkene Amination: Direct addition of an amine's N-H bond across an alkene (hydroamination) is the most atom-economical method for synthesizing alkylamines. researchgate.netresearchgate.net For prop-2-enylamines, allylic C-H amination offers a powerful route by directly converting an allylic C-H bond into a C-N bond. nih.gov This can be achieved using various transition metal catalysts, including those based on manganese, which have demonstrated high selectivity in complex molecules and natural products. nih.gov Palladium-catalyzed oxidative amination of unactivated olefins with primary aliphatic amines can also yield secondary allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org

Reductive Amination: Reductive amination is a widely used and versatile method for preparing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves the condensation of the carbonyl with an amine (or ammonia for primary amines) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgjocpr.com To synthesize this compound, one could start from 2-methoxy-allyl-phenyl ketone.

The key challenge is controlling the stereochemistry to produce the (S)-enantiomer exclusively. This is addressed through asymmetric reductive amination, which employs chiral catalysts or auxiliaries. jocpr.comnih.gov Metal-catalyzed enantioselective reductive amination (ERA) has emerged as a direct and powerful method for producing chiral primary amines from ketones and ammonia. thieme-connect.comthieme-connect.com Biocatalytic methods using enzymes like imine reductases (IREDs) have also gained prominence due to their exceptional selectivity and sustainability, with applications progressing from laboratory to industrial ton-scale reactions. researchgate.netnih.gov

| Protocol | Starting Materials | Intermediate | Key Advantage |

| Allylic C-H Amination | Alkene, Amine | π-allyl metal complex | Direct functionalization of C-H bonds. nih.govnih.gov |

| Asymmetric Reductive Amination | Ketone, Ammonia | Chiral Imine | High enantioselectivity via chiral catalysts or enzymes. nih.govthieme-connect.com |

| Hydroamination | Alkene, Amine | N/A | 100% atom economy. researchgate.net |

Organometallic Reagent-Mediated Aminations

Organometallic chemistry provides a vast toolkit for C-N bond formation. Transition-metal-catalyzed allylic amination is a particularly relevant and expedient method for preparing allylic amines. tandfonline.com Catalysts based on rhodium and palladium are highly efficient in these transformations. tandfonline.comacs.org

In a typical palladium-catalyzed allylic amination, an allylic substrate (e.g., an allylic alcohol or carbonate) reacts with an amine nucleophile. organic-chemistry.orgacs.org The reaction proceeds through a π-allyl palladium intermediate, and the regioselectivity and stereoselectivity can often be controlled by the choice of ligands. organic-chemistry.org Rhodium-catalyzed systems are also recognized for their efficiency and have been used to construct functionalized biological candidates. tandfonline.com These methods are valuable for their functional group tolerance and the ability to form C-N bonds under relatively mild conditions. The direct synthesis of primary allylic amines can be challenging, but methods using aqueous ammonia as the nitrogen source have been successfully developed. organic-chemistry.org

| Metal Catalyst | Substrate Type | Reaction Type | Significance |

| Palladium (Pd) | Allylic Alcohols, Carbonates | Allylic Substitution | Widely used, good control over selectivity with ligands. organic-chemistry.orgacs.org |

| Rhodium (Rh) | Alkenes, Allylic Carbonates | Allylic Amination | Efficient and active for creating functionalized molecules. tandfonline.com |

| Copper (Cu) | Allenes, Allylic Chlorides | Hydroamination/Allylic Substitution | Utilizes a more earth-abundant metal. organic-chemistry.org |

| Molybdenum (Mo) | Allylic Alcohols, Carbonates | Allylic Amination | Enables regioselective amination in green solvents. organic-chemistry.org |

Chemical Reactivity and Transformation of 1s 1 2 Methoxyphenyl Prop 2 Enylamine

Reactions Involving the Allylic Amine Functional Group

The allylic amine is the most reactive part of the molecule, with the nitrogen atom's nucleophilicity and the adjacent carbon-carbon double bond's ability to participate in additions and rearrangements defining its chemical profile.

The structure of (1S)-1-(2-Methoxyphenyl)prop-2-enylamine is well-suited for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization, a powerful strategy for building molecular complexity.

The synthesis of substituted piperidines and pyrrolidines is a significant area of organic chemistry, and allylic amines are versatile precursors for these structures. mdpi.com One common method is the intramolecular aza-Michael reaction. For a substrate like this compound to undergo this reaction, the alkene moiety would first need to be conjugated to an electron-withdrawing group. Following this modification, the tethered primary amine could act as a nucleophile, attacking the activated double bond to form a five- or six-membered ring. Various catalysts, including organocatalysts and bases, can promote these types of cyclizations. mdpi.com

Another powerful approach is the use of cycloaddition reactions. iupac.org Formal [3+3] cycloadditions between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes have been developed for the stereocontrolled synthesis of functionalized piperidines. acs.org Similarly, [3+2] cycloadditions are a viable route to pyrrolidine (B122466) rings. mdpi.com In the context of this compound, the allylic portion could act as the three-carbon component in a cycloaddition with a suitable two-atom partner to construct a five-membered pyrrolidine ring. The generation of 3,4-piperidynes from silyl (B83357) triflate precursors allows for cycloaddition reactions with trapping agents to form annulated piperidines, highlighting another advanced strategy for heterocycle synthesis. tcichemicals.com

Beyond simple monocyclic heterocycles, the allylic amine framework can be elaborated into more complex azabicyclic systems. Intramolecular cyclization of β-amino or β-ammonio radicals presents a synthetic route to 1-azabicyclo[3.2.1]octane and 1-azoniabicyclo[2.2.1]heptane systems. nih.gov This strategy involves generating a radical on a side chain attached to the nitrogen, which then cyclizes onto the existing ring structure. For this compound, this would require N-alkylation with a suitable precursor containing a radical-generating group. For instance, treatment of an N-(2-bromoethyl) derivative with tributyltin hydride could initiate a radical cyclization to form a bicyclic product. nih.gov

Intramolecular nitrone cycloadditions are also a well-established method for constructing azabicyclic frameworks like indolizidines. iupac.org The allylic amine could serve as a precursor to a hydroxylamine, which, upon condensation with an aldehyde, would form a nitrone. The subsequent intramolecular dipolar cycloaddition between the nitrone and the alkene moiety would yield a bicyclic isoxazolidine, a versatile intermediate that can be further transformed into target azabicyclic alkaloids. iupac.org

The carbon-carbon double bond in the allyl group is susceptible to addition reactions. As an electron-rich π-system, it readily undergoes electrophilic additions. Reactions such as halogenation (e.g., with Br₂), hydrohalogenation (e.g., with HBr), and hydration are characteristic of alkenes. In the case of allylic systems, these additions can sometimes be accompanied by rearrangement. masterorganicchemistry.com For example, allylic bromination using N-bromosuccinimide (NBS) proceeds via a radical mechanism, forming an allylic radical intermediate. This delocalized radical can react with a bromine source at either end, potentially leading to a mixture of products, including one where the double bond has shifted. masterorganicchemistry.com

Nucleophilic additions to the alkene are less common unless the double bond is activated by an adjacent electron-withdrawing group. In its native state, the alkene in this compound is not electronically deficient and would be resistant to direct attack by nucleophiles.

Sigmatropic rearrangements are powerful carbon-carbon and carbon-heteroatom bond-forming reactions that proceed through concerted, cyclic transition states. masterorganicchemistry.com The allylic amine structure is a key motif for several named rearrangements.

The aza-Claisen rearrangement (or amino-Claisen rearrangement) is the nitrogen analog of the classic Claisen rearrangement and involves the wikipedia.orgwikipedia.org-sigmatropic shift of an N-allyl aryl amine. wikipedia.orgtsijournals.com This reaction typically requires thermal conditions (200-350 °C) or Lewis acid catalysis to proceed. tsijournals.com Subjecting this compound to these conditions would be expected to yield 2-allyl-6-methoxyaniline, where the allyl group has migrated from the nitrogen to the ortho position of the aromatic ring. This transformation is a valuable method for preparing ortho-alkenylanilines, which are precursors to important heterocycles like indoles and quinolines. tsijournals.com

The Cope rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement, but its canonical form involves a 1,5-diene. wikipedia.orgorganic-chemistry.org For this compound to undergo a Cope-type rearrangement, it would first need to be N-allylated to form a 1,5-diene system containing a nitrogen atom at the 3-position (an aza-Cope substrate). The subsequent aza-Cope rearrangement is a key strategy for asymmetrically synthesizing α-chiral amines. nih.gov

The table below summarizes several variants of these rearrangements that are relevant to allylic amine substrates.

| Rearrangement | Description | Typical Substrate | Key Feature |

|---|---|---|---|

| Aza-Claisen | A wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-allyl arylamine. tsijournals.com | Allyl Aryl Amine | Forms an ortho-allyl aniline; often requires heat or a Lewis acid. tsijournals.com |

| Aza-Cope | A wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 3-aza-1,5-diene. nih.gov | N-allyl homoallylic amine | Relays stereochemistry and functional groups. nih.gov |

| Bellus–Claisen | Reaction of allylic amines with ketenes. wikipedia.orglibretexts.org | Allylic Amine + Ketene (B1206846) | Produces γ,δ-unsaturated amides. libretexts.org |

| Ireland–Claisen | Reaction of an allylic N-acyl derivative (amide) with a strong base and a silylating agent. wikipedia.orglibretexts.org | Allylic Amide | Proceeds via a silyl ketene acetal (B89532) intermediate to form a γ,δ-unsaturated carboxylic acid derivative. libretexts.org |

Intramolecular Cyclization Reactions for Nitrogen Heterocycle Formation

Reactions Involving the Aromatic (2-Methoxyphenyl) Moiety

The 2-methoxyphenyl ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS) . wikipedia.orgmasterorganicchemistry.com The reactivity and orientation of incoming electrophiles are dictated by the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the (S)-1-aminoprop-2-enyl group.

Both substituents are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) by donating electron density into the ring. wikipedia.org

Methoxy Group (-OCH₃): This is a strong activating group due to the resonance donation from the oxygen lone pairs. It is a powerful ortho, para-director.

(S)-1-aminoprop-2-enyl Group: This alkylamine substituent is also an activating group, though weaker than the methoxy group, via an inductive effect. It is also an ortho, para-director.

When two activating groups are present on a ring, the position of the incoming electrophile is determined by their combined directing effects. The more powerful activating group, in this case, the methoxy group, will primarily control the regioselectivity. Therefore, electrophilic substitution is expected to occur at positions ortho or para to the methoxy group. The available positions are C3, C5 (ortho to -OCH₃ and meta to the alkylamine) and C4 (para to the alkylamine and meta to -OCH₃).

Given that the powerful methoxy group directs ortho and para, and its para position (C5) is already substituted, substitution will be strongly favored at the ortho positions (C3 and C5). Steric hindrance from the adjacent bulky (S)-1-aminoprop-2-enyl group at C1 may disfavor substitution at the C6 position. The electronic effect of the alkylamine group also directs ortho (C2, C6) and para (C4). The synergistic direction towards C6 and the deactivation at C3 and C5 by the alkyl group (meta-directing) will compete with the stronger methoxy group's influence. The final product distribution in reactions like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would depend on the specific reagents and reaction conditions, particularly steric factors. masterorganicchemistry.comlibretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) predominantly at the positions activated by the methoxy group. libretexts.org

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH3). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. nih.govacs.orgyoutube.com Given that the allyl amine substituent is at the 2-position, the primary sites for substitution are the C4 (para to the methoxy group) and C6 (ortho to the methoxy group) positions.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced onto the ring. masterorganicchemistry.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, although the presence of the amine functionality can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst.

An alternative strategy for functionalizing the phenyl ring is through directed ortho-metalation (DoM) . The methoxy group is a known directing group for lithiation, facilitating the deprotonation of the adjacent C6 position by a strong organolithium base like n-butyllithium. rsc.orgmasterorganicchemistry.comnih.gov The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents specifically at the C6 position.

Table 1: Potential Regiochemical Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Products (Substituent Position) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives (potential for N-acylation) |

| Directed Metalation | 1. n-BuLi 2. Electrophile (E) | 6-Substituted derivative (E) |

Palladium-Catalyzed Cross-Coupling Reactions

The amine functionality of this compound allows it to participate as a nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. ucl.ac.uknih.govcam.ac.uk This reaction enables the formation of a new carbon-nitrogen bond between the amine and an aryl or vinyl halide (or triflate).

In a typical Buchwald-Hartwig reaction, this compound would be coupled with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. doi.orgacs.org

Table 2: Representative Palladium-Catalyzed Amination with this compound

| Aryl Halide (Ar-X) | Palladium Catalyst | Ligand | Base | Product |

| Bromobenzene | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | N-phenyl-(1S)-1-(2-methoxyphenyl)prop-2-enylamine |

| 4-Chlorotoluene | Pd(OAc)₂ | tBuXPhos | NaOtBu | N-(4-methylphenyl)-(1S)-1-(2-methoxyphenyl)prop-2-enylamine |

| 2-Bromopyridine | [Pd(crotyl)Cl]₂ | BippyPhos | K₃PO₄ | N-(2-pyridyl)-(1S)-1-(2-methoxyphenyl)prop-2-enylamine |

Stereochemical Aspects of Chemical Transformations

The stereochemistry of this compound plays a critical role in its chemical transformations, influencing the stereochemical outcome of reactions at or near the chiral center.

Diastereoselectivity in Product Formation

The chiral center in this compound can direct the stereochemical course of reactions involving the formation of a new stereocenter, leading to diastereomeric products in unequal amounts. For instance, the Michael addition of the amine to an α,β-unsaturated ketone could proceed with diastereoselectivity, where the existing stereocenter influences the facial selectivity of the attack on the enone. masterorganicchemistry.combeilstein-journals.org Similarly, the addition of nucleophiles to an iminium ion formed from the amine would likely exhibit diastereoselectivity. ucl.ac.uk

Chirality Transfer During Rearrangements and Cyclizations

The allylic amine moiety in this compound is a key structural motif for participating in sigmatropic rearrangements, such as the cam.ac.ukcam.ac.uk-sigmatropic aza-Claisen rearrangement. In such rearrangements, the chirality of the starting material can be transferred to the product with a high degree of fidelity. nih.gov For example, N-acylation of the amine followed by enolization could set the stage for a cam.ac.ukcam.ac.uk-rearrangement where the stereochemistry at the C1 position dictates the stereochemistry of the newly formed carbon-carbon bond.

Enzymatic or metal-catalyzed processes can also facilitate rearrangements with excellent chirality transfer. For instance, a nih.govcam.ac.uk-sigmatropic rearrangement of an ammonium (B1175870) ylide derived from the amine could lead to the formation of a new stereocenter with its configuration controlled by the initial chirality of the amine.

Applications in Advanced Organic Synthesis and Methodology Development

(1S)-1-(2-Methoxyphenyl)prop-2-enylamine as a Chiral Building Block

The enantioenriched nature of this compound makes it an exemplary chiral building block. This designation is reserved for molecules that can impart their stereochemical information to new, more complex structures.

Chiral amines are fundamental to the field of asymmetric catalysis, often serving as the basis for the synthesis of highly effective chiral ligands for transition metal catalysts. While specific research on this compound as a direct ligand is not extensively documented, its structural motifs suggest significant potential. The primary amine can be readily transformed into a variety of coordinating groups, such as amides, sulfonamides, or imines. These modifications, in conjunction with the stereocenter and the methoxy-substituted phenyl ring, could lead to the formation of bidentate or even tridentate ligands capable of creating a well-defined chiral environment around a metal center.

For instance, Schiff base condensation with a suitable salicylaldehyde (B1680747) derivative would yield a chiral salen-type ligand. Such ligands are renowned for their ability to promote a wide range of asymmetric reactions, including cyclopropanations, epoxidations, and Diels-Alder reactions. The ortho-methoxy group could play a crucial role in influencing the catalytic activity and stereoselectivity through secondary interactions or by modulating the electronic properties of the catalyst.

| Potential Ligand Type | Synthetic Transformation | Potential Catalytic Application |

| Chiral Salen-type Ligand | Schiff base condensation | Asymmetric epoxidation, cyclopropanation |

| Chiral Phosphine-Amine Ligand | Reaction with a chlorophosphine | Asymmetric hydrogenation, allylic alkylation |

| Chiral Diamine Ligand | N-alkylation or amidation | Asymmetric transfer hydrogenation |

This table represents potential applications based on the structural features of this compound and established principles in asymmetric catalysis.

The dual functionality of this compound, possessing both a nucleophilic amine and a reactive allyl group, makes it a powerful tool for the synthesis of complex molecular frameworks. The amine can serve as a point of attachment or as a directing group, while the allyl group can participate in a variety of carbon-carbon bond-forming reactions.

For example, the allyl group can undergo transformations such as cross-metathesis, hydroboration-oxidation, or ozonolysis to introduce new functional groups and extend the carbon skeleton. The amine, after suitable protection, can be carried through multiple synthetic steps before being deprotected to participate in a key bond formation, such as an intramolecular cyclization to form a heterocyclic ring system. This strategy is frequently employed in the total synthesis of natural products and their analogues.

The structural elements of this compound are found within various classes of pharmacologically active compounds. The phenethylamine (B48288) substructure is a common motif in many neurotransmitters and psychoactive drugs. The presence of the chiral center and the specific substitution pattern on the aromatic ring provide a template for the synthesis of analogues of known therapeutic agents with potentially improved efficacy or selectivity.

For instance, derivatives of this amine could be explored as precursors to novel analgesics, stimulants, or cardiovascular drugs. The synthesis of a library of compounds based on this chiral scaffold would be a valuable endeavor in medicinal chemistry for the discovery of new lead compounds.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound can be harnessed to develop new and efficient synthetic methods, particularly in the realm of cascade and multicomponent reactions.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. The amine and allyl functionalities of this compound are well-suited for initiating or participating in such sequences.

A hypothetical cascade could involve an initial acylation of the amine, followed by an intramolecular Heck reaction where the newly formed amide directs the cyclization onto the allyl group, leading to the formation of a lactam. Such a transformation would rapidly generate a complex heterocyclic structure from a relatively simple starting material.

In the context of multicomponent reactions, this compound could serve as the amine component in well-established processes like the Ugi or Passerini reactions. These reactions allow for the rapid assembly of multiple starting materials into a single product, and the use of a chiral amine would introduce a stereocenter into the final product, providing a direct route to enantioenriched, complex molecules.

| Reaction Type | Potential Role of the Compound | Resulting Molecular Scaffold |

| Intramolecular Heck Reaction | Substrate for cascade cyclization | Chiral lactams |

| Ugi Multicomponent Reaction | Chiral amine component | Enantioenriched peptide-like structures |

| Passerini Reaction | Chiral amine-derived isocyanide | α-Acyloxy carboxamides with a stereocenter |

This table illustrates the potential of this compound in advanced synthetic methodologies based on its functional groups.

The inherent chirality of this compound can be leveraged to control the stereochemical outcome of reactions at remote positions, a concept known as stereochemical relay. By incorporating this chiral fragment into a larger molecule, its stereocenter can influence the facial selectivity of subsequent reactions, such as additions to carbonyls or cycloadditions.

Furthermore, the amine itself can be used as a chiral auxiliary. By temporarily attaching it to a substrate, it can direct a stereoselective transformation before being cleaved and recovered. This approach is particularly valuable for the synthesis of enantiomerically pure compounds where a direct asymmetric catalytic method is not available or inefficient. The development of new synthetic strategies that capitalize on the stereodirecting ability of this and related chiral amines continues to be an active area of research in organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing (1S)-1-(2-Methoxyphenyl)prop-2-enylamine. A promising direction is the adoption of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts.

Recent advancements in the synthesis of related α,α-disubstituted allylic amines have demonstrated the efficacy of molybdenum-catalyzed allylic amination. researchgate.netnih.gov This approach utilizes ethanol (B145695), a green solvent, and a recyclable Mo(CO)₆-based catalyst system, achieving high yields and complete regioselectivity. researchgate.net The catalyst can often be recovered through simple centrifugation and reused multiple times without significant loss of activity, making the process both economical and sustainable. researchgate.net The application of such a system to the synthesis of this compound could offer a significant improvement over classical methods, reducing waste and avoiding hazardous reagents.

Key features of a potential green synthesis approach could include:

Use of Green Solvents: Replacing traditional volatile organic compounds with solvents like ethanol or even water. researchgate.net

Recyclable Catalysts: Employing transition-metal catalysts, such as those based on molybdenum, that can be easily separated from the product and reused. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Development of Immobilized Catalysts and Flow Chemistry Applications

The integration of immobilized catalysts with continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries. nih.gov This approach offers enhanced safety, consistency, and productivity compared to traditional batch processing. nih.gov For a chiral amine like this compound, these technologies hold considerable promise.

The development of immobilized enzymes, such as transaminases or lipases, in packed-bed reactors allows for continuous production and simplified purification. rsc.orgnih.gov For instance, a continuous flow process has been successfully used for the kinetic resolution of racemic amines, where an immobilized lipase (B570770) selectively acylates one enantiomer, allowing for the separation of both the unreacted amine and the acylated product in high enantiomeric excess. nih.gov Such a system could be adapted for the resolution of racemic 1-(2-methoxyphenyl)prop-2-enylamine.

Future research could focus on:

Heterogenized Catalysts: Immobilizing either metal-based catalysts or enzymes onto solid supports (e.g., polymers, silica, magnetic beads). bldpharm.comrug.nl This facilitates catalyst recovery and reuse, a key principle of green chemistry. bldpharm.com

Continuous Flow Reactors: Designing integrated flow systems that combine the reaction, work-up, and purification steps, potentially leading to a fully automated synthesis of the enantiomerically pure amine. nih.govnih.gov

Improved Stability: Investigating how immobilization can enhance the operational stability of biocatalysts under various process conditions, such as elevated temperatures or the presence of organic solvents. rug.nl

Design of Next-Generation Chiral Catalysts and Reagents Derived from this compound

The inherent chirality of this compound makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. researchgate.net The development of novel ligands is crucial for advancing synthetic chemistry, as they can enable new transformations or improve the efficiency and selectivity of existing ones.

The structure of this compound contains a primary amine (an N-donor) and an ortho-methoxy group on the phenyl ring. The methoxy (B1213986) group could be demethylated to a hydroxyl group (an O-donor), making the molecule a precursor to bidentate N,O-ligands. Furthermore, the amine can be functionalized, for example, by reaction with a chlorodiphenylphosphine (B86185) to create a P,N-ligand. Such nonsymmetrical, modular ligands have proven highly effective in a variety of metal-catalyzed reactions, in some cases outperforming traditional C₂-symmetric ligands. researchgate.netrsc.org

Potential research directions include:

Synthesis of P,N-Ligands: Developing phosphino-amine ligands for applications in palladium-catalyzed allylic substitutions or iridium-catalyzed hydrogenations. rsc.org

Development of N,O-Ligands: Creating ligands for catalytic processes like the addition of diethylzinc (B1219324) to aldehydes. rsc.org

Screening in Asymmetric Catalysis: Evaluating these new ligands in a range of asymmetric reactions to identify "privileged" structures that are effective for multiple types of transformations. youtube.com

Bio-inspired Synthetic Routes and Biocatalytic Innovations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing exquisite stereoselectivity under mild conditions. rsc.org The synthesis of chiral amines is a field where biocatalysis, particularly the use of transaminase (TAm) enzymes, has made a significant impact. nih.gov

A highly promising future direction is the asymmetric synthesis of this compound from the prochiral ketone, 1-(2-methoxyphenyl)prop-2-en-1-one, using an (S)-selective ω-transaminase (ω-TA). These enzymes catalyze the transfer of an amino group from a simple donor like isopropylamine (B41738) to a ketone acceptor, generating a chiral amine with high enantiomeric excess. Directed evolution and metagenomic mining are continually expanding the substrate scope and robustness of transaminases, making them applicable to a wide array of ketones. nih.govrsc.org

| Enzyme Class | Substrate Example | Product Example | Key Features |

| ω-Transaminase | 1-(3-methylphenyl)ethan-1-one | (1R)-(3-methylphenyl)ethan-1-amine | High conversion (up to 99%) and chiral purity (≥98.5%) achieved through process optimization. nih.gov |

| ω-Transaminase | Various aliphatic ketones | Optically pure aliphatic amines | Engineered robust transaminase shows high enantioselectivity (>99% ee) for a range of aliphatic substrates. |

| ω-Transaminase | Prochiral ketones | (R)- and (S)-methylbenzylamine | In situ product removal allows for high substrate loading (50 g/L) and excellent yields (>90%) and ee (>99%). |

Another sophisticated, bio-inspired chemical strategy is the Overman rearrangement . This powerful-sigmatropic rearrangement converts an allylic alcohol into an allylic amine with a faithful transfer of stereochemistry. A potential route would involve the asymmetric reduction of 1-(2-methoxyphenyl)prop-2-en-1-one to the corresponding chiral allylic alcohol, followed by conversion to an allylic trichloroacetimidate (B1259523) and subsequent thermal rearrangement to furnish the desired protected allylic amine. This changes the synthetic challenge from creating a C-N bond stereoselectively to creating a C-O bond, for which many highly effective asymmetric methods exist, such as the Corey-Bakshi-Shibata (CBS) reduction.

Applications in Materials Science

An emerging and particularly exciting frontier for this compound is its potential use in advanced materials. Chemical suppliers have listed the compound as a monomer for creating Covalent Organic Frameworks (COFs) and for applications in polymer science.

COFs are a class of porous crystalline polymers with ordered structures, built from organic monomers. Their high surface area, permanent porosity, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. The chirality and reactive functional groups of this compound could be used to construct novel chiral COFs for enantioselective separations or asymmetric catalysis.

Additionally, the enzymatic synthesis of conducting polymers is a growing field. nih.gov While not directly demonstrated for this specific amine, the general principle of using enzymes to catalyze the polymerization of functionalized monomers opens up possibilities for creating novel, bio-synthesized electronic or optical materials from precursors like this compound. Future research could investigate the polymerization of this chiral amine, potentially leading to new materials with unique optical or electronic properties derived from their ordered, chiral structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.